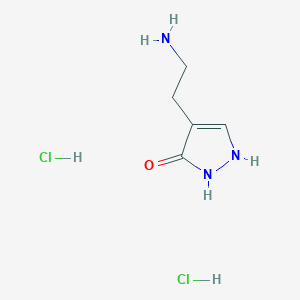
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the linear formula C17H15ClO2S2 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code: 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . The molecular weight is 350.889 . Further structural analysis would require more specific data or computational chemistry tools.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 350.889 . The InChI code is 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . Additional properties like melting point, boiling point, solubility, etc., aren’t available in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Novel Formation of Iodobenzene Derivatives
Matsumoto, Takase, and Ogura (2008) reported on the novel formation of iodobenzene derivatives from specific methylthio-tosylhexadienynes through iodine-induced intramolecular cyclization. This process highlights the potential for synthesizing iodine-substituted benzenes, which could have applications in developing new pharmaceuticals or materials (S. Matsumoto, K. Takase, K. Ogura, 2008).
Synthesis and Characterization of Polymeric Materials
Coskun et al. (1998) explored the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], demonstrating how specific chemical modifications can impact the properties and stability of polymeric materials. This research provides insights into designing polymers with tailored properties for various applications, such as in biodegradable materials or high-performance plastics (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, M. Ahmedzade, 1998).
Photoassisted Fenton Reaction for Water Treatment
Pignatello and Sun (1995) investigated the complete oxidation of pollutants in water by the photoassisted Fenton reaction, showcasing the potential for advanced oxidation processes in treating water contaminated with pesticides or other harmful compounds. This study underlines the importance of chemical reactions in environmental remediation efforts (J. Pignatello, Yunfu. Sun, 1995).
Antihyperglycemic Agents Development
Kees et al. (1996) detailed the synthesis, structure-activity relationship studies, and antidiabetic characterization of specific pyrazol-3-one derivatives, providing a framework for developing new antihyperglycemic agents. This research contributes to the pharmaceutical field, particularly in creating more effective treatments for diabetes (K. Kees, J. Fitzgerald, K. Steiner, J. Mattes, B. Mihan, T. Tosi, D. Mondoro, M. McCaleb, 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-methyl-1,3-dithiolan-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2S2/c1-17(21-10-11-22-17)13-4-8-15(9-5-13)20-16(19)12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIVSHWLBSLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SCCS1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

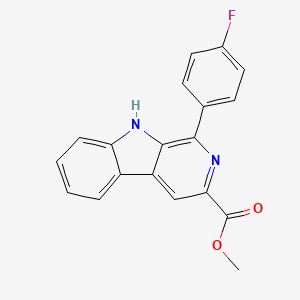
![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)
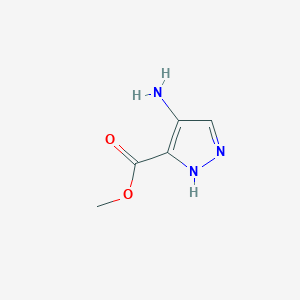
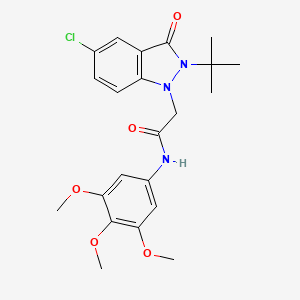
![2-(6-Tert-butylpyridazin-3-yl)-5-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2931791.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)
![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)
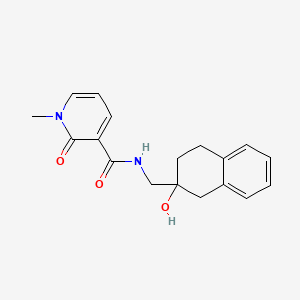
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)
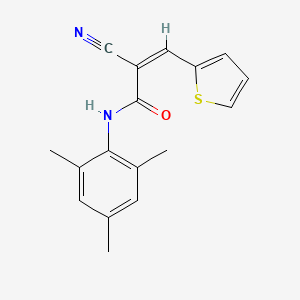
![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
